![molecular formula C21H13NO B2723702 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole CAS No. 170378-65-1](/img/structure/B2723702.png)
3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole
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Description
Scientific Research Applications
- PBZ derivatives have demonstrated antiviral properties. For instance:
- (2-fluoro-6-methoxyphenyl)(1-(2-phenylethynyl)-1H-indol-2-yl)methanol and (1-(2-phenylethynyl)-1H-indol-2-yl)methanol were identified as potential inhibitors of cholinesterase activity .
- PBZ derivatives are being explored for their potential in drug development. The indole scaffold provides a valuable platform for creating novel pharmacologically active compounds .
- PBZ contains an isoxazole ring, which is a five-membered heterocyclic moiety found in many commercially available drugs. Researchers are interested in developing eco-friendly synthetic strategies for isoxazole-based compounds .
- PBZ derivatives possess diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. Their broad-spectrum potential makes them intriguing candidates for further exploration .
- PBZ contributes to the field of heterocyclic chemistry due to its unique structure and reactivity. Researchers continue to investigate its synthetic pathways and applications .
Antiviral Activity
Cholinesterase Inhibition
Drug Discovery
Isoxazole Synthesis
Biological and Clinical Applications
Heterocyclic Chemistry
properties
IUPAC Name |
3-phenyl-5-(2-phenylethynyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-10,13-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUQHZMEWMGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole |
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